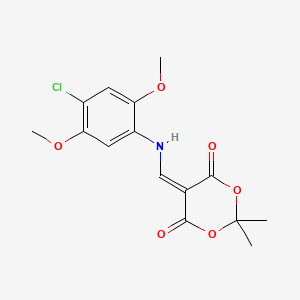
5-(((4-Chloro-2,5-dimethoxyphenyl)amino)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a derivative of 2,5-Dimethoxy-4-chloroamphetamine (DOC), a psychedelic drug of the phenethylamine and amphetamine chemical classes . DOC is a substituted alpha-methylated phenethylamine .
Synthesis Analysis
The synthesis of similar compounds involves the catalytic reduction of nitrobenzene derivatives . For example, 4-chloro-2,5-dimethoxyaniline can be prepared by catalytic reduction of 4-chloro-2,5-dimethoxynitrobenzene .
Molecular Structure Analysis
The molecular structure of DOC, a related compound, includes a phenethylamine core, which is a common structure in bioactive compounds . The phenethylamine equivalent (lacking the alpha-methyl group) is 2C-C .
Applications De Recherche Scientifique
Synthesis and Chemical Properties
Synthesis Reactions : The compound 5-[Amino(thiomethyl)methylene]-2,2-dimethyl-1,3-dioxane-4,6-dione, which is structurally similar to the requested compound, is synthesized from related derivatives, demonstrating its potential in synthetic chemistry. This synthesis showcases the compound's role in producing various chemical derivatives, expanding its applicability in chemical synthesis (Al-Sheikh et al., 2009).
Structural Analysis : The structural analysis of compounds similar to the requested chemical, such as 5-[3-(4-methylphenyl)- and 5-[3-(4-chlorophenyl)-2-propenylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione, reveals their crystalline properties, indicating potential for material science and crystallography studies (Low et al., 2002).
Antimicrobial Activity : Derivatives of 5-(((4-Chloro-2,5-dimethoxyphenyl)amino)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione exhibit notable antimicrobial activity against various bacteria and fungi, suggesting its potential use in developing new antimicrobial agents (Ghorab et al., 2017).
Pyrolytic Generation Studies : Studies on the pyrolytic generation of methyleneketene from related compounds, such as 2,2,5-trimethyl-5-phenylseleno-1,3-dioxan-4,6-dione, provide insights into the thermal behavior and stability of these compounds, essential for applications in thermal analysis and material sciences (Brown et al., 1976).
Applications in Drug Development and Materials Science
Drug Precursor Synthesis : The compound is used for synthesizing 2-oxo-1,2-dihydropyridine-3-carboxylic acid derivatives, which are important as drug precursors or potential ligands, indicating its importance in pharmaceutical research (Dotsenko et al., 2019).
Theoretical Investigations in Chemistry : Theoretical investigations of the reactions involved in the preparation of derivatives of the compound, including tetraketones, provide valuable insights into the chemical behavior of these compounds, contributing to a deeper understanding of their reaction mechanisms (Silva et al., 2018).
Optical and Electrochemical Properties : Studies on the optical, electrochemical, and thermal properties of Meldrum acid derivatives related to the compound under investigation reveal significant insights into its potential applications in materials science and electronics (Antunes et al., 2021).
Mécanisme D'action
Propriétés
IUPAC Name |
5-[(4-chloro-2,5-dimethoxyanilino)methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClNO6/c1-15(2)22-13(18)8(14(19)23-15)7-17-10-6-11(20-3)9(16)5-12(10)21-4/h5-7,17H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSUDKHOBHPBQDU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC(=O)C(=CNC2=CC(=C(C=C2OC)Cl)OC)C(=O)O1)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClNO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
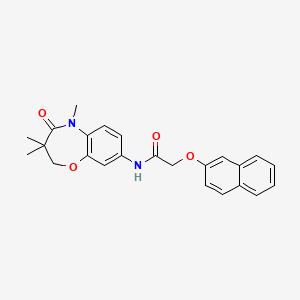
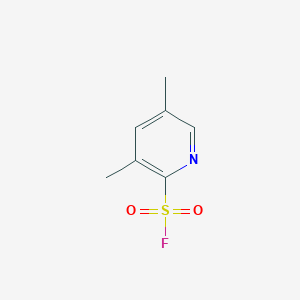
![1-[(9H-Fluoren-9-ylmethoxy)carbonyl]-4-(2-methoxyethyl)piperidine-4-carboxylic acid](/img/structure/B2699057.png)
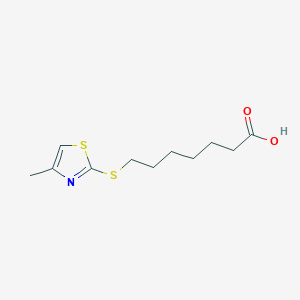
![4-[4-Methyl-2-(thiophen-2-yl)-1,3-thiazol-5-yl]pyrimidin-2-amine](/img/structure/B2699060.png)
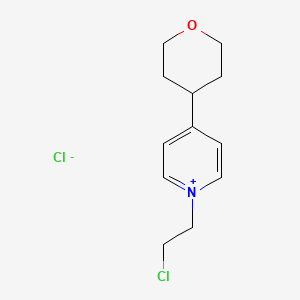
![[1-(Prop-2-en-1-yl)cyclobutyl]methanol](/img/structure/B2699064.png)
![1-[4-(2-Hydroxypropan-2-yl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2699066.png)
![2-(3-oxo-8-(p-tolyloxy)-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)-N-(m-tolyl)acetamide](/img/structure/B2699068.png)
![N-[(4-chlorophenyl)methyl]-2-(oxolan-3-yloxy)pyridine-3-carboxamide](/img/structure/B2699072.png)
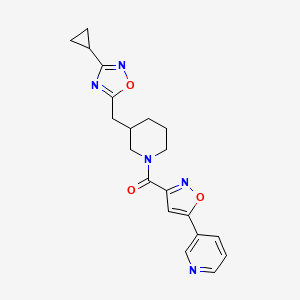
![N-[3-(6-ethoxypyridazin-3-yl)phenyl]-4-fluorobenzene-1-sulfonamide](/img/structure/B2699074.png)
![1-[2-(4-fluorophenoxy)ethyl]-5-methyl-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B2699075.png)
![4-(8-((2-Chlorophenyl)sulfonyl)-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidin-2-yl)morpholine](/img/structure/B2699076.png)
